molecular formula C16H15N3O5S B2748770 (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate CAS No. 476316-91-3

(E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate

Cat. No. B2748770
CAS RN: 476316-91-3
M. Wt: 361.37
InChI Key: SDEQDXYLHVWREV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2-Amino-4-(4-nitrophenyl)thiazole . This compound has a molecular formula of C9H7N3O2S and a molecular weight of 221.236 .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to exhibit promising antimicrobial activity . They have been used in the synthesis of compounds that show significant activity against various bacterial species .

Anticancer Activity

Thiazole-based compounds have been studied for their potential anticancer properties. For example, they have been used in the synthesis of compounds that have shown activity against breast cancer cell lines .

Antifungal Activity

Thiazole derivatives have also been found to have antifungal properties. They have been used in the synthesis of compounds that show significant activity against fungal species .

Anti-Alzheimer’s Activity

Thiazole derivatives have been associated with potential anti-Alzheimer’s activity. They have been used in the synthesis of compounds that may have therapeutic effects on Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been associated with potential antihypertensive activity. They have been used in the synthesis of compounds that may have therapeutic effects on hypertension .

Antioxidant Activity

Thiazole derivatives have been associated with potential antioxidant activity. They have been used in the synthesis of compounds that may have therapeutic effects as antioxidants .

Hepatoprotective Activity

Thiazole derivatives have been associated with potential hepatoprotective activity. They have been used in the synthesis of compounds that may have therapeutic effects on liver diseases .

Industrial Applications

Apart from their medicinal applications, thiazole derivatives have also found use in various industrial applications such as in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Future Directions

While specific future directions for the requested compound are not available, research into similar compounds has focused on their potential antimicrobial and antiproliferative activities . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

ethyl 2-[2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-12-10-25-16(17-12)18-14(20)8-5-11-3-6-13(7-4-11)19(22)23/h3-8,10H,2,9H2,1H3,(H,17,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEQDXYLHVWREV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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